N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Overview
Description
N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound that features a bromophenyl group, a triazatricyclo structure, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials might include 2-bromophenylamine and various intermediates that form the triazatricyclo structure. Common reaction conditions could involve the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like acetic anhydride.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions would vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution of the bromine atom could introduce various functional groups.
Scientific Research Applications
N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[840
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other bromophenyl derivatives, triazatricyclo compounds, and sulfanylacetamides. Examples could be:
- N-(2-bromophenyl)-2-(methylsulfanyl)acetamide
- 9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl derivatives
Uniqueness
The uniqueness of N-(2-bromophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide lies in its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O3S2/c1-24-15-9-5-2-6-12(15)18-16(29(24,26)27)10-21-19(23-18)28-11-17(25)22-14-8-4-3-7-13(14)20/h2-10H,11H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSHROOMVGTVNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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